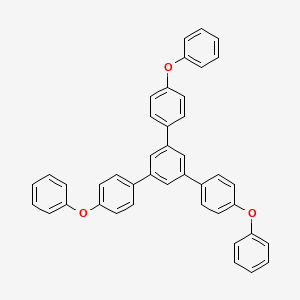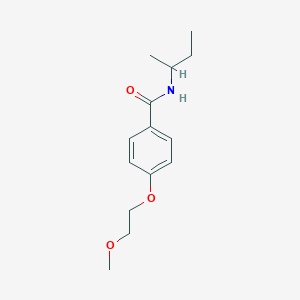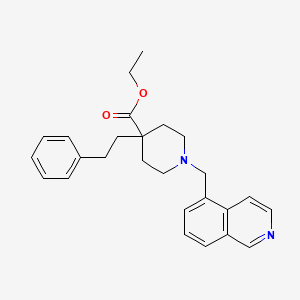
1,3,5-(4-phenoxyphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-(4-phenoxyphenyl)benzene is a useful research compound. Its molecular formula is C42H30O3 and its molecular weight is 582.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 582.21949481 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Electromagnetic Properties :
- Star-shaped poly(1,2-phenylenevinylene)s substituted with multiple pendant phenoxyls, including derivatives of 1,3,5-(4-phenoxyphenyl)benzene, have been synthesized. These polyradicals exhibit high-spin states at low temperatures and show enhanced ferromagnetic behavior with higher molecular weights. The 1,3,5-benzene core acts as an effective magnetic coupler, aligning the spins of the pendant phenoxyls through the star-shaped pi-conjugated backbone (Nishide, Miyasaka, & Tsuchida, 1998).
Surface Covalent Organic Frameworks :
- A novel covalent organic framework (COF) was formed on an Au(111) surface through polyester condensation involving 1,3,5-tris(4-hydroxyphenyl)benzene. This COF features an array of hexagonal cavities, approximately 2 nm in size, and was characterized in situ by variable temperature STM and XPS (Marele et al., 2012).
Electrochemical Properties and Radical Formation :
- The electrochemical oxidation of 4,4',4''-(1,3,5-Benzenetriyl)tris(2,6-di-tert-butylphenol), related to this compound, leads to the generation of phenoxyl mono-, di-, and triradicals. These radicals demonstrate a stepwise formation and exhibit quartet and triplet ground states for the tri- and diradical, respectively, as confirmed by SQUID measurement (Nishide, Doi, Oyaizu, & Tsuchida, 2001).
Sensing and Capture of Picric Acid :
- A fluorescent chemo-sensor based on 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene was developed for highly selective and remarkable fluorescence quenching in the presence of picric acid. This sensor's selectivity was investigated using various spectroscopic techniques, demonstrating multiple hydrogen bonds, π–π interactions, and electrostatic interactions between the sensor and picric acid (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Synthesis and Crystal Structure Analysis :
- The crystal structure of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene has been studied, showing a
Catalytic Applications in Organic Reactions :
- Benzene-1,3,5-triyl triformate, a compound related to this compound, has been used as an efficient CO source in carbonylation reactions. Its synthesis from phloroglucinol demonstrates its potential as a reusable material for synthetic applications in organic chemistry (Jiang, Qi, & Wu, 2016).
Electrochemical and Spectral Properties of Polymers :
- Symmetric monomers based on 1,3,5-tris(aryl)benzenes and their polymers, including those related to this compound, show interesting electrochemical and spectral properties. These polymers are synthesized via electropolymerization and exhibit higher conductivity and stability, particularly those with hydroxy groups (Idzik et al., 2010).
Formation of Crystalline Covalent Organic Frameworks :
- The condensation of certain compounds with 1,3,5-triformylbenzene or 1,3,5-tris(4-formylphenyl)benzene, structurally related to this compound, leads to the formation of crystalline covalent organic frameworks (COFs). These COFs are highly crystalline, chemically and thermally stable, and exhibit permanent porosity, expanding the scope of possibilities for porous materials (Uribe-Romo et al., 2011).
Eigenschaften
IUPAC Name |
1,3,5-tris(4-phenoxyphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O3/c1-4-10-37(11-5-1)43-40-22-16-31(17-23-40)34-28-35(32-18-24-41(25-19-32)44-38-12-6-2-7-13-38)30-36(29-34)33-20-26-42(27-21-33)45-39-14-8-3-9-15-39/h1-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPDVBQFDDXRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=C(C=C6)OC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-benzoyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4551030.png)
![2-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4551036.png)

![2-(4-nitrophenyl)-1-[4-(4-pyridinylmethyl)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinethione](/img/structure/B4551057.png)
![methyl 2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4551061.png)


![4-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B4551082.png)



![4-{[(butylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4551122.png)
![dimethyl [3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonate](/img/structure/B4551128.png)
![4-methyl-N-{2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4551144.png)
